![molecular formula C30H48O10 B1259454 (3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid](/img/structure/B1259454.png)
(3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid
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Overview
Description
Chenodeoxycholic acid 3-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is chenodeoxycholic acid having a single beta-D-glucuronic acid residue attached at position 3. It has a role as a human urinary metabolite. It is a beta-D-glucosiduronic acid, a steroid glucosiduronic acid and a dicarboxylic acid. It derives from a chenodeoxycholic acid. It is a conjugate acid of a chenodeoxycholate 3-O-(beta-D-glucuronide)(2-).
Scientific Research Applications
Synthesis and Analysis
The compound, a derivative of bile acids, has been a subject of research in the synthesis and analysis of related compounds. Studies have involved the synthesis of structurally similar bile acids like 24-nor-5alpha-cholic acid and its 3beta-isomer, to aid in identifying trihydroxy acidic metabolites derived from beta-sitosterol (Shalon & Elliott, 1976). Other studies have focused on the synthesis of various isomers of cholic acid, including 3alpha-hydroxy-5beta,14beta-chol-8-en-24-oic acid (Harano et al., 1977).
Bile Acid Metabolism
Research on bile acid metabolism has been prominent. For example, the synthesis of coenzyme A esters of trihydroxy and dihydroxy cholestan acids has been studied to understand side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001). Another study synthesized 3alpha,7alpha,14alpha-trihydroxy-5beta-cholan-24-oic acid, a potential primary bile acid in vertebrates, to compare with unidentified biliary bile acids (Kakiyama et al., 2004).
Chemical Properties and Crystal Structures
The chemical properties and crystal structures of similar compounds have been explored. One study reported the crystal structures of six new crystals of oxo-cholic acids, displaying various supramolecular architectures dominated by networks of cooperative hydrogen bonds (Bertolasi et al., 2005).
Novel Bile Acids in Various Species
Identification of novel bile acids in different species has been a subject of interest. For instance, a study identified a new bile acid, 3alpha,7alpha,15alpha-trihydroxy-5beta-cholan-24-oic acid, in swans, tree ducks, and geese, a primary bile acid unique to these species (Kakiyama et al., 2006).
properties
Product Name |
(3alpha,5beta,7alpha)-23-Carboxy-7-hydroxy-24-norcholan-3-yl-beta-D-Glucopyranosiduronic acid |
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Molecular Formula |
C30H48O10 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(32)33)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(12-15(29)13-20(22)31)39-28-25(36)23(34)24(35)26(40-28)27(37)38/h14-20,22-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
InChI Key |
GDNGOAUIUTXUES-BWGRGVIUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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